molecular formula C14H17N7O B2984933 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)but-2-en-1-one CAS No. 1799259-27-0

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)but-2-en-1-one

Cat. No.: B2984933
CAS No.: 1799259-27-0
M. Wt: 299.338
InChI Key: UIXHPPWSGVZNIW-NSCUHMNNSA-N
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Description

The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)but-2-en-1-one features a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position, linked via a piperazine ring to a conjugated enone system (but-2-en-1-one). This structure combines heterocyclic motifs known for pharmacological relevance, such as kinase inhibition or antifungal activity . The (E)-configuration of the enone group may influence molecular rigidity and interaction with biological targets .

Properties

IUPAC Name

(E)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O/c1-2-3-14(22)20-6-4-19(5-7-20)12-8-13(17-10-16-12)21-11-15-9-18-21/h2-3,8-11H,4-7H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXHPPWSGVZNIW-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)but-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, a pyrimidine moiety, and a piperazine group, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H18N6O\text{C}_{15}\text{H}_{18}\text{N}_6\text{O}

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds with triazole and pyrimidine structures exhibit significant antimicrobial properties. The triazole moiety is particularly noted for its ability to inhibit the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity. This mechanism is similar to that of established antifungal agents like fluconazole .

Anti-tubercular Activity

In studies evaluating anti-tubercular agents, derivatives containing similar structural components have shown promising results against Mycobacterium tuberculosis. For instance, compounds with piperazine and pyrimidine rings have demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen . Although specific data on the compound is limited, its structural similarity suggests potential efficacy.

Cytotoxicity and Safety Profile

Preliminary evaluations of cytotoxicity on human cell lines (e.g., HEK-293) indicate that many derivatives of triazole and pyrimidine compounds are nontoxic at therapeutic concentrations . This safety profile is crucial for developing new therapeutic agents.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various kinases and enzymes involved in cellular signaling pathways .
  • Interaction with DNA/RNA : The presence of the pyrimidine moiety suggests potential interactions with nucleic acids, which could disrupt replication or transcription processes.

Case Studies and Research Findings

StudyFocusKey Findings
Anti-tubercular activityCompounds similar to this compound showed IC50 values between 1.35 - 2.18 μM against M. tuberculosis.
CytotoxicityEvaluated compounds were found to be non-toxic to HEK-293 cells at therapeutic doses.
Enzyme inhibitionIdentified as a competitive inhibitor in JNK signaling pathways with an IC50 of 280 nM for related compounds.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The compound shares a pyrimidine-piperazine backbone with several analogs but differs in substituents and appended functional groups. Key structural variations among analogs include:

Table 1: Substituent Comparison
Compound Pyrimidine Substituent Triazole Substituent Aromatic/Functional Group Piperazine/Morpholine Unique Features
Target Compound 6-(1H-1,2,4-triazol-1-yl) None None Piperazin-1-yl (E)-but-2-en-1-one
Compound 6-(1H-1,2,4-triazol-1-yl) None 2-Chlorophenyl Piperazin-1-yl (E)-3-(2-chlorophenyl)propenone
(m6) 4-Amino, 5-chloro Isopropyl Phenyl Piperazin-1-yl Ethanone linker
(Pramiconazole) 4-[(1H-1,2,4-triazol-1-yl)methyl] Propan-2-yl 2,4-Difluorophenyl Piperazin-1-yl Dioxolane ring, methoxy

Key Differentiators

  • Triazole Positioning : Unlike pramiconazole, where the triazole is part of a dioxolane ring , the target compound’s triazole is directly attached to pyrimidine, altering electronic properties.
  • Halogenation : Analogs like the compound incorporate chlorophenyl groups, which could enhance lipophilicity and target affinity but may increase toxicity .

Pharmacological and Physicochemical Properties

Binding and Activity

  • Piperazine Linker : Piperazine improves solubility and may facilitate blood-brain barrier penetration, a feature shared with analogs like m6 .

Stability and Metabolism

  • Enone Reactivity: The conjugated enone in the target compound may increase susceptibility to nucleophilic attack or Michael addition compared to more stable dioxolane () or ethanone () derivatives.
  • Halogen Impact : Chlorine or fluorine substituents (e.g., ) enhance metabolic stability but may complicate synthesis .

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)but-2-en-1-one be optimized?

  • Methodological Answer : Synthesis optimization involves selecting coupling reagents (e.g., Pd catalysts for pyrimidine-triazole conjugation) and controlling reaction conditions (temperature, solvent polarity). For example, thermal studies (TGA/DSC) in suggest stability up to 200°C, indicating reflux conditions in high-boiling solvents (e.g., DMF or DMSO) may be viable. Purification via column chromatography using gradients of ethyl acetate/hexane (as in ’s analogous piperazine derivatives) is recommended. Intermediate characterization by 1H^1H-NMR and LC-MS ensures stepwise validation .

Q. What analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : X-ray crystallography (as used in for similar enone systems) resolves stereochemistry, particularly the (E)-configuration of the but-2-en-1-one moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight, while 13C^{13}C-NMR detects electronic environments of the pyrimidine and triazole rings. FT-IR can validate carbonyl (C=O) and C=N stretching frequencies .

Q. How should researchers assess the compound’s purity for pharmacological studies?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) to detect impurities. Reference standards (e.g., ’s impurity profiling for piperazine-containing drugs) recommend thresholds of ≥95% purity. Quantify residual solvents via GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. What strategies identify the biological targets of this compound?

  • Methodological Answer : Employ computational docking (AutoDock Vina) to screen kinase or GPCR targets, leveraging the triazole-pyrimidine scaffold’s affinity for ATP-binding pockets (analogous to ’s benzothiazol-3-one derivatives). Validate predictions via in vitro kinase inhibition assays (e.g., ADP-Glo™) or cellular thermal shift assays (CETSA) to confirm target engagement .

Q. How can stability under physiological conditions be evaluated?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24h.
  • Oxidative stress : Treat with 3% H2_2O2_2.
  • Photolysis : Expose to UV light (ICH Q1B guidelines).
    Monitor degradation via UPLC-PDA and compare to stress-free controls. Thermal stability (per ) should be assessed via accelerated aging at 40°C/75% RH .

Q. How to resolve contradictions in bioactivity data across structural analogs?

  • Methodological Answer : Compare substituent effects using SAR analysis. For instance, shows that replacing the but-2-en-1-one group with a propargyl moiety reduces activity, suggesting the α,β-unsaturated ketone is critical for electrophilic interactions. Use molecular dynamics simulations (AMBER/CHARMM) to model ligand-receptor interactions and identify steric/electronic mismatches .

Q. What experimental designs are suitable for evaluating enantiomeric effects?

  • Methodological Answer : Synthesize enantiomers via chiral HPLC separation (Chiralpak® IA/IB columns) or asymmetric catalysis. Test each enantiomer in cellular assays (e.g., IC50_{50} in cancer cell lines) and compare pharmacokinetic profiles (Cmax_{max}, AUC) in rodent models. ’s adamantyl-triazole derivatives highlight the role of stereochemistry in receptor binding .

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